molecular formula C7H13NO3 B8430133 Methyl(2s)-2-(propionylamino)propanoate

Methyl(2s)-2-(propionylamino)propanoate

Cat. No.: B8430133
M. Wt: 159.18 g/mol
InChI Key: HKRHXGPRMYFJOV-YFKPBYRVSA-N
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Description

(4-Bromo-2-propan-2-ylphenyl) acetate is an aromatic ester featuring a bromine atom at the para position and an isopropyl group at the ortho position on the phenyl ring, with an acetate group (-OAc) as the ester substituent (Figure 1). This compound’s structure combines steric hindrance from the bulky isopropyl group with the electron-withdrawing effects of bromine, which may influence its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (2S)-2-(propanoylamino)propanoate

InChI

InChI=1S/C7H13NO3/c1-4-6(9)8-5(2)7(10)11-3/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1

InChI Key

HKRHXGPRMYFJOV-YFKPBYRVSA-N

Isomeric SMILES

CCC(=O)N[C@@H](C)C(=O)OC

Canonical SMILES

CCC(=O)NC(C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares (4-bromo-2-propan-2-ylphenyl) acetate with three analogs: vinyl acetate, benzyl acetate, and 3-(4-bromobenzoyl)prop-2-enoic acid. Key differences in substituents and functional groups are highlighted.

Compound Substituents Functional Groups Key Structural Features
(4-Bromo-2-propan-2-ylphenyl) acetate 4-Bromo, 2-isopropyl on phenyl ring Ester (-OAc) Steric hindrance (ortho-isopropyl), electron-withdrawing bromine, planar ester group
Vinyl acetate Vinyl group (-CH₂CH₂) Ester (-OAc) Small, linear structure, high volatility, minimal steric hindrance
Benzyl acetate Benzyl group (unsubstituted phenyl) Ester (-OAc) No halogen substituents, moderate lipophilicity, simple aromatic ester
3-(4-Bromobenzoyl)prop-2-enoic acid 4-Bromophenyl, α,β-unsaturated ketone, carboxylic acid Carboxylic acid, ketone, bromophenyl Conjugated system, acidic proton, potential for nucleophilic attack at β-position

Physicochemical Properties

Critical physicochemical parameters are compared below, leveraging data from analogs and computational predictions:

Property (4-Bromo-2-propan-2-ylphenyl) acetate Vinyl acetate Benzyl acetate 3-(4-Bromobenzoyl)prop-2-enoic acid
Molecular Weight (g/mol) ~243 (estimated) 86.09 150.17 271.11
LogP ~3.5 (predicted) 0.7 1.9 2.8
Boiling Point (°C) 280–300 (estimated) 73 215 Decomposes >200
Topological Polar Surface Area (Ų) 35–40 (estimated) 26.0 35.0 74.0
Key Reactivity Bromine may undergo SNAr; ester hydrolysis Radical polymerization Ester hydrolysis Nucleophilic addition to α,β-unsaturated system

Notes:

  • Lipophilicity : The bromine and isopropyl groups in (4-bromo-2-propan-2-ylphenyl) acetate increase its LogP compared to vinyl and benzyl acetates, suggesting higher membrane permeability but lower water solubility .
  • Reactivity: The ortho-isopropyl group may sterically hinder nucleophilic substitution (e.g., SNAr) at the bromine site, unlike para-substituted bromoaromatics like 3-(4-bromobenzoyl)prop-2-enoic acid, which undergo nucleophilic additions readily .
  • Thermal Stability : The bulky substituents likely elevate the boiling point relative to simpler esters like vinyl acetate.

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